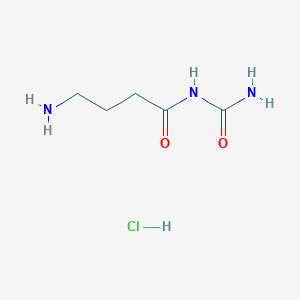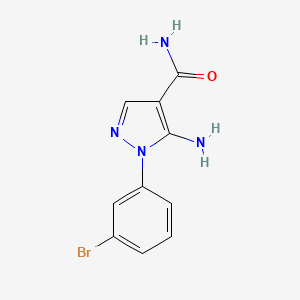
7-Bromo-4-methoxy indoline
Descripción general
Descripción
7-Bromo-4-methoxy indoline is a chemical compound belonging to the indoline family, characterized by a bromine atom at the seventh position and a methoxy group at the fourth position on the indoline ring. Indoline derivatives are known for their significant biological and pharmacological activities, making them valuable in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methoxy indoline typically involves the bromination and methoxylation of indoline derivatives. One common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield 7-bromo-4-(methoxymethyl)-2-methylindole . This intermediate can then be reduced using tributyltin hydride (Bu3SnH) to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes, including bromination, methoxylation, and reduction reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-4-methoxy indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different indoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tributyltin hydride (Bu3SnH) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and other nucleophiles.
Major Products: The major products formed from these reactions include various indoline and indole derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-Bromo-4-methoxy indoline has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Mecanismo De Acción
The mechanism of action of 7-Bromo-4-methoxy indoline involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups play a crucial role in its binding affinity and activity. For example, the bromine substituent can form halogen bonds with target proteins, enhancing its biological activity . The methoxy group may also contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
7-Bromo-4-methyl indoline: Similar structure but with a methyl group instead of a methoxy group.
7-Bromo-4-hydroxy indoline: Contains a hydroxy group instead of a methoxy group.
7-Bromo-4-ethoxy indoline: Features an ethoxy group instead of a methoxy group.
Uniqueness: 7-Bromo-4-methoxy indoline is unique due to its specific combination of bromine and methoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in scientific research and industry .
Propiedades
IUPAC Name |
1-(7-bromo-4-methoxy-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-7(14)13-6-5-8-10(15-2)4-3-9(12)11(8)13/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOPGMBMMYJDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C=CC(=C21)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)





amine](/img/structure/B1378277.png)



![1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378285.png)
